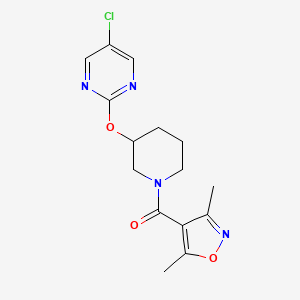

![molecular formula C21H23NO6S B2503657 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-57-9](/img/structure/B2503657.png)

1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

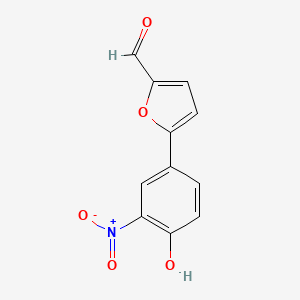

The compound “1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains several functional groups and structural features, including a spiro[chroman-2,4’-piperidin]-4-one moiety, a sulfonyl group, and a 2,5-dimethoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve several steps, each targeting a different part of the molecule. Piperidine derivatives, for example, are often synthesized through intra- and intermolecular reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The spiro[chroman-2,4’-piperidin]-4-one moiety, for instance, is a bicyclic structure where the two rings share a single atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonyl group and the 2,5-dimethoxyphenyl group could impact its solubility and reactivity .科学的研究の応用

Cytotoxic Activity Against Cancer Cell Lines

A novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives, including those with a sulfonyl spacer, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines such as MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). Among these compounds, certain derivatives exhibited potent cytotoxic activity, demonstrating IC50 values ranging from 0.31 to 5.62 μM. Further studies on the most active compounds showed an ability to induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as cytotoxic agents for cancer therapy (Abdelatef et al., 2018).

Pharmacophore in Medicinal Chemistry

Spiro[chromane-2,4'-piperidine]-4(3H)-one is recognized as a crucial pharmacophore in the development of many drugs, drug candidates, and biochemical reagents. Research has highlighted significant advancements in the synthesis of compounds derived from this pharmacophore, focusing on their biological relevance and potential utility in developing new biologically active substances. This emphasizes the structural and functional versatility of spiro[chromane-2,4'-piperidine]-4(3H)-one in medicinal chemistry (Ghatpande et al., 2020).

G-Protein-Coupled Receptor 119 Agonists

A series of spiro[chromane-2,4'-piperidine] derivatives has been discovered as potent agonists for the G-protein-coupled receptor 119 (GPR119), which plays a critical role in glucose homeostasis and energy balance. These compounds were designed to have conformational restrictions that enhance their activity. The optimization of these molecules led to the identification of lead compounds with excellent EC50 values and in vivo efficacy in reducing glucose levels in animal models, indicating their potential for treating diabetes and related metabolic disorders (Koshizawa et al., 2018).

Novel Molecular Designs for Tailoring Polarity

The integration of a spiro-piperidine unit into the design of synthetic bacteriochlorins has been explored to suppress unintended dehydrogenation, allow nitrogen derivatization, and introduce auxochromes for tuning spectral properties. This novel molecular design strategy has been applied to develop bacteriochlorins with tailored polarity, demonstrating the utility of spiro-piperidine motifs in designing near-infrared absorbers with specific photophysical characteristics (Reddy et al., 2013).

将来の方向性

特性

IUPAC Name |

1'-(2,5-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6S/c1-26-15-7-8-19(27-2)20(13-15)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVGSCPLGLYQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)